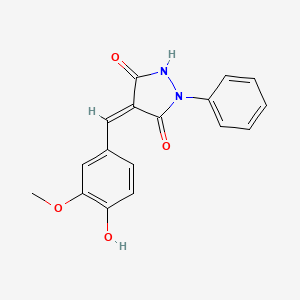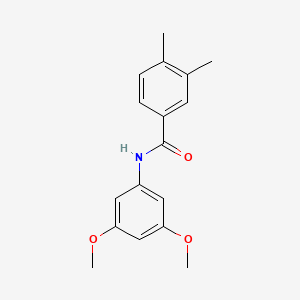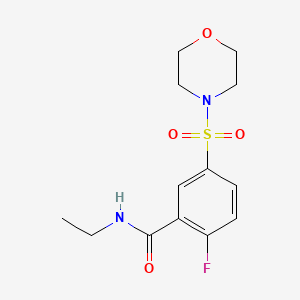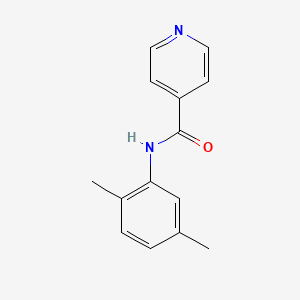
1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzylamine and ethyl anthranilate.
Formation of Quinazoline Core: The reaction between 4-bromobenzylamine and ethyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of the quinazoline core.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, precise control of reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex biaryl structures.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.
Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
1-(4-Bromobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:
1-(4-Chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Methylbenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione: Contains a methyl group instead of bromine, leading to different chemical and biological properties.
1-(4-Nitrobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activities, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-19-16(21)14-5-3-4-6-15(14)20(17(19)22)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYGHHDKITUBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B5773488.png)



![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)

![2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5773536.png)
![(2E)-3-(furan-2-yl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B5773548.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)

![N-cyclopropyl-6-ethyl-2-{[(E)-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)


